molecular formula C24H26N4O4 B11117316 2,2'-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11117316
M. Wt: 434.5 g/mol
InChI Key: XLHXDJJWXSDWMT-UHFFFAOYSA-N
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Description

The compound “2-{3-[(2-{[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]AMINO}ETHYL)AMINO]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic molecule featuring multiple functional groups, including isoindole and amide groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the isoindole core and subsequent functionalization. Typical synthetic routes may include:

    Formation of Isoindole Core: This can be achieved through cyclization reactions involving precursors such as phthalic anhydride and amines.

    Functionalization: Introduction of the propyl and amino groups can be done through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The isoindole core can be oxidized to form quinone-like structures.

    Reduction: Reduction of the amide groups can lead to the formation of amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, compounds with isoindole structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also exhibit antimicrobial or anticancer activities.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with isoindole structures can interact with proteins, enzymes, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share a similar core structure and are used in various chemical and biological applications.

    Isoindoline Derivatives: These compounds have a similar isoindole core and exhibit comparable chemical properties.

Uniqueness

The uniqueness of “2-{3-[(2-{[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]AMINO}ETHYL)AMINO]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” lies in its specific functionalization, which may impart unique biological activities or chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[3-[2-[3-(1,3-dioxoisoindol-2-yl)propylamino]ethylamino]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H26N4O4/c29-21-17-7-1-2-8-18(17)22(30)27(21)15-5-11-25-13-14-26-12-6-16-28-23(31)19-9-3-4-10-20(19)24(28)32/h1-4,7-10,25-26H,5-6,11-16H2

InChI Key

XLHXDJJWXSDWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCNCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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